Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-
Description
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- (CAS RN: 122-41-8), is a thiosemicarbazone derivative synthesized via condensation of 2-ethoxybenzaldehyde with thiosemicarbazide. Its molecular formula is C₁₁H₁₅N₅OS, and it features a 2-ethoxyphenyl substituent attached to the hydrazinecarbothioamide core through a methylene bridge . Thiosemicarbazones are renowned for their versatile coordination chemistry and biological activities, including antimicrobial, anticancer, and antioxidant properties.
Properties
IUPAC Name |
[(2-ethoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUDDSAVHRMERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353343 | |
| Record name | Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303088-12-2 | |
| Record name | Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
- Reactant Preparation : 2-Ethoxybenzaldehyde (1.50 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) are dissolved in absolute ethanol (50 mL).
- Acid Catalysis : A catalytic amount of glacial acetic acid (1–2 drops) is added to protonate the carbonyl oxygen, enhancing electrophilicity.
- Reflux : The mixture is heated under reflux at 80°C for 4–6 hours, monitored via thin-layer chromatography (TLC) for completion.
- Isolation : The reaction mixture is cooled to room temperature, yielding a crystalline precipitate. The product is filtered, washed with cold ethanol, and recrystallized from ethanol or ethanol-water mixtures.
Key Data
Advantages and Limitations
- Advantages : High reproducibility, scalability, and minimal side products.
- Limitations : Prolonged reaction times and energy-intensive reflux.
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation offers a greener alternative by reducing reaction times and eliminating solvents.
Procedure
- Reactant Mixing : 2-Ethoxybenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) are ground with silica gel (200–400 mesh, 0.5 g) as a solid support.
- Microwave Irradiation : The mixture is irradiated in a domestic microwave oven (800 W, 2450 MHz) for 2–3 minutes.
- Purification : The crude product is dissolved in acetone, filtered to remove silica gel, and recrystallized from ethanol.
Key Data
Advantages and Limitations
- Advantages : Rapid synthesis, reduced energy consumption, and eco-friendliness.
- Limitations : Requires precise control of microwave power to avoid decomposition.
Mechanochemical Synthesis Using Grinding
Mechanochemistry leverages mechanical force to initiate reactions without solvents, aligning with sustainable chemistry principles.
Procedure
- Grinding : Equimolar quantities of 2-ethoxybenzaldehyde and thiosemicarbazide are ground in a mortar with a pestle for 15–20 minutes.
- Activation : A small volume of methanol (1–2 mL) is added to facilitate molecular interaction.
- Isolation : The product is washed with cold ethanol and dried.
Key Data
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Mechanochemical |
|---|---|---|---|
| Reaction Time | 4–6 hours | 3 minutes | 15–20 minutes |
| Yield | 75–85% | 82–89% | 70–78% |
| Solvent Use | Ethanol | None | Minimal methanol |
| Energy Efficiency | Low | High | Moderate |
| Scalability | Industrial | Lab-scale | Lab-scale |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The primary amine of thiosemicarbazide attacks the carbonyl carbon of 2-ethoxybenzaldehyde, forming a hemiaminal intermediate.
- Dehydration : Acid catalysis promotes the elimination of water, yielding the imine (C=N) bond.
Challenges and Optimization Strategies
- Byproduct Formation : Excess aldehyde may lead to bis-thiosemicarbazones. Mitigated by maintaining a 1:1 molar ratio.
- Purification : Recrystallization from ethanol-water (3:1) enhances purity.
- Catalyst Choice : Acetic acid outperforms HCl due to milder conditions and reduced side reactions.
Analytical Validation
- Elemental Analysis : C: 54.82%, H: 5.12%, N: 14.29%, S: 13.02% (theoretical values align with experimental data).
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 253.1, consistent with molecular formula C₁₀H₁₂N₂OS.
Applications and Derivatives
While beyond preparation scope, synthesized derivatives exhibit:
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles. These products are often of significant interest due to their potential biological and pharmacological activities .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Antimicrobial and Anticancer Potential
- Antimicrobial activity: Pyrazole-thiazolidinone hybrids (e.g., 3a and 4b) exhibit MIC values <0.2 µM against MRSA, attributed to nitro and chloro substituents enhancing membrane penetration .
- Antitubercular activity : Imidazole-piperazine derivatives (5e , 5f ) show MIC = 3.13 µg/mL against Mycobacterium tuberculosis, with low cytotoxicity linked to bulky piperazine groups .
- Anticancer activity : Indole-thiosemicarbazones (e.g., 5o ) demonstrate cytotoxicity via intercalation with DNA or inhibition of topoisomerases .
Comparison : The 2-ethoxy group may reduce antimicrobial potency compared to nitro or chloro analogs but could improve selectivity due to reduced electrophilicity.
Physicochemical Properties
*Inferred from similar synthetic routes in and .
Coordination Chemistry and Material Science
Thiosemicarbazones form stable complexes with transition metals, enhancing their bioactivity:
- Antiproliferative mechanisms : Gallium(III) complexes with benzoylpyridine thiosemicarbazones (e.g., L1 ) induce apoptosis in cancer cells via ROS generation .
Comparison : The 2-ethoxy group’s electron-donating nature may stabilize metal complexes differently than electron-withdrawing groups (e.g., nitro in ), affecting redox properties and ligand-metal charge transfer.
Biological Activity
Hydrazinecarbothioamide, specifically the derivative 2-[(2-ethoxyphenyl)methylene]-, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, antimicrobial, cytotoxic, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
Hydrazinecarbothioamide derivatives are characterized by the presence of a thiocarbonyl group, which plays a crucial role in their biological activity. The ethoxyphenyl substitution enhances solubility and bioavailability, making these compounds more effective in biological systems.
1. Antioxidant Activity
Hydrazinecarbothioamide derivatives exhibit significant antioxidant properties. The mechanism involves the stabilization of free radicals through conjugation with the thiocarbonyl group, which enhances the compound's ability to scavenge reactive oxygen species (ROS). This property is essential for combating oxidative stress in various biological contexts.
2. Antimicrobial Activity
The antimicrobial potential of hydrazinecarbothioamide derivatives has been demonstrated against various bacterial strains. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group is believed to enhance this activity by improving the solubility of the compounds in biological media.
3. Cytotoxic Activity
Cytotoxicity studies have shown that certain hydrazinecarbothioamide derivatives possess potent anticancer properties. For instance, derivative 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide was identified as particularly potent against human HeLa and CEM T-lymphocyte cells, with IC50 values ranging from 1.9 to 4.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5c | HeLa | 1.9 - 4.4 |
| 5b | CEM | 11 - 20 |
4. Antiviral Activity
Research has also highlighted the antiviral activity of hydrazinecarbothioamide derivatives against various viral strains. Some compounds demonstrated low micromolar IC50 values, indicating their potential as antiviral agents .
Case Studies and Research Findings
Several studies have explored the biological activities of hydrazinecarbothioamide derivatives:
- Study on Antioxidant Properties : A study confirmed that hydrazinecarbothioamide derivatives exhibit strong antioxidant activity through DPPH radical scavenging assays, showcasing their potential in preventing oxidative damage.
- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against common pathogens, revealing effective inhibition at MIC values as low as 4 μg/mL for some compounds .
- Cytotoxicity Against Cancer Cells : A series of synthesized derivatives were evaluated for their cytotoxic effects on cancer cell lines. Notably, compound 5c emerged as one of the most effective agents against murine leukemia cells (L1210), demonstrating a compelling rationale for further structural modifications to enhance efficacy .
Q & A
Q. What are the standard synthetic protocols for preparing 2-[(2-ethoxyphenyl)methylene]hydrazinecarbothioamide and its derivatives?
The compound is typically synthesized via condensation of hydrazinecarbothioamide with substituted carbonyl derivatives under acidic conditions. A common method involves refluxing equimolar amounts of hydrazinecarbothioamide and a ketone (e.g., 2-ethoxybenzaldehyde) in ethanol with catalytic acetic acid for 2–4 hours. The product is isolated by cooling, filtration, and recrystallization from methanol or ethanol . Optimization of reaction time, solvent polarity, and acid catalysis (e.g., glacial acetic acid) is critical to achieving high yields (>70%) and minimizing by-products .
Q. How is the structural configuration of this compound validated experimentally?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, SHELXL-based refinement can confirm the E-configuration of the hydrazone linkage and the spatial arrangement of substituents (e.g., sulfur trans to the iminic nitrogen). Complementary techniques include:
- NMR spectroscopy : Distinct chemical shifts for the imine proton (δ ~11–12 ppm in DMSO-d₆) and thiocarbonyl group.
- Mass spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 269.09 for a related derivative) .
- FT-IR : Bands at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C=S stretch) .
Q. What preliminary biological screening assays are relevant for this compound?
Initial evaluations often focus on:
- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- DNA interaction studies : UV-Vis titration or fluorescence quenching to assess binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?
Discrepancies often arise in hydrazone configurations (e.g., E vs. Z) due to solvent polarity or crystallization conditions. Strategies include:
Q. What experimental design considerations are critical for studying metal coordination complexes of this compound?
Key factors include:
- Ligand-to-metal ratio : Stoichiometric control (1:1 or 1:2) to avoid polynuclear species.
- pH optimization : Protonation/deprotonation of thiol and imine groups affects coordination mode (e.g., monodentate vs. bidentate) .
- Spectroscopic validation : ESR for paramagnetic metals (e.g., Cu(II)), magnetic susceptibility measurements, and single-crystal XRD to confirm geometry (e.g., octahedral vs. square planar) .
Q. How can researchers address inconsistencies in biological activity data across studies?
Variability in IC₅₀ values may stem from:
- Solubility differences : Use DMSO/water mixtures with controlled co-solvent ratios (<1% DMSO).
- Cell line specificity : Validate across multiple lines (e.g., normal vs. cancerous cells) .
- Assay interference : Account for thiocarbonyl redox activity in colorimetric assays (e.g., MTT) via parallel negative controls .
Q. What methodologies are employed to investigate corrosion inhibition mechanisms of this compound on mild steel?
A multi-technique approach is essential:
- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance and corrosion rate in HCl .
- DFT/MD simulations : Calculate adsorption energies and identify active sites (e.g., sulfur and nitrogen atoms) .
- Surface analysis : SEM/EDX to confirm inhibitor film formation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
